3-(Aminomethyl)-5-cyclopropoxybenzenesulfonamide
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Overview
Description
3-(Aminomethyl)-5-cyclopropoxybenzenesulfonamide is an organic compound that features a benzene ring substituted with an aminomethyl group, a cyclopropoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-cyclopropoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzene Ring Substituents: The benzene ring is first functionalized with the desired substituents. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of a suitable aldehyde or ketone precursor.
Cyclopropoxy Group Addition: The cyclopropoxy group is typically introduced through a nucleophilic substitution reaction using a cyclopropyl halide.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-cyclopropoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The benzene ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(Aminomethyl)-5-cyclopropoxybenzenesulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the sulfonamide group can interact with active sites of enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-5-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a cyclopropoxy group.
3-(Aminomethyl)-5-ethoxybenzenesulfonamide: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
3-(Aminomethyl)-5-propoxybenzenesulfonamide: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness
3-(Aminomethyl)-5-cyclopropoxybenzenesulfonamide is unique due to the presence of the cyclopropoxy group, which can impart different steric and electronic properties compared to other alkoxy groups. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14N2O3S |
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Molecular Weight |
242.30 g/mol |
IUPAC Name |
3-(aminomethyl)-5-cyclopropyloxybenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c11-6-7-3-9(15-8-1-2-8)5-10(4-7)16(12,13)14/h3-5,8H,1-2,6,11H2,(H2,12,13,14) |
InChI Key |
IJAQJQCYLMPONS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)CN)S(=O)(=O)N |
Origin of Product |
United States |
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